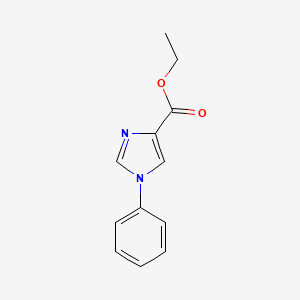

Ethyl 1-phenylimidazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-phenylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14(9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVMOBDGJNNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466899 | |

| Record name | Ethyl 1-phenylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-08-6 | |

| Record name | Ethyl 1-phenylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-phenylimidazole-4-carboxylate

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, Ethyl 1-phenylimidazole-4-carboxylate stands out as a pivotal intermediate for the development of novel pharmaceuticals, particularly in the domain of enzyme inhibition. This technical guide provides a comprehensive overview of a robust synthetic methodology for this compound, detailing the underlying chemical principles and experimental protocols. Furthermore, it establishes a self-validating framework for its structural elucidation and purity assessment through a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular building block in their scientific endeavors.

Introduction: The Significance of the 1,4-Disubstituted Imidazole Core

Imidazole, a five-membered aromatic heterocycle, is a privileged structure in drug discovery, renowned for its metabolic stability and versatile binding capabilities.[1] The specific substitution pattern of the imidazole ring dictates its biological activity. The 1-phenylimidazole-4-carboxylate framework, in particular, has emerged as a critical pharmacophore. Research has demonstrated that derivatives of 1-phenylimidazole-4-carboxylic acid are potent inhibitors of xanthine oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout.[2] Additionally, the broader class of phenyl-imidazole compounds has been investigated for applications in oncology as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[3]

The strategic placement of a phenyl group at the N1 position and a carboxylate ester at the C4 position provides a versatile chemical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide focuses on a modern and efficient synthesis of this compound and its rigorous characterization, providing a solid foundation for its application in advanced chemical synthesis and drug discovery programs.

Part 1: Synthesis and Mechanistic Rationale

The construction of the 1,4-disubstituted imidazole ring can be achieved through various strategies. A highly efficient and modular approach involves the base-mediated cycloaddition of an appropriate imidoyl chloride with an isocyanoacetate ester. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.

The selected synthetic route, adapted from established methodologies for related 1,5-diaryl imidazoles, utilizes the reaction between an N-phenylformimidoyl chloride and ethyl isocyanoacetate.[4] The mechanism is initiated by the deprotonation of ethyl isocyanoacetate at the α-carbon by a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. Subsequent intramolecular cyclization and tautomerization yield the stable aromatic imidazole ring.[4]

Overall Reaction Scheme:

Starting Materials: N-phenylformimidoyl chloride and Ethyl isocyanoacetate Reagents: 1,8-Diazabicycloundec-7-ene (DBU) Solvent: Tetrahydrofuran (THF), Anhydrous Product: this compound

The causality behind the experimental choices is critical:

-

DBU: A strong, non-nucleophilic organic base is selected to facilitate the deprotonation of the isocyanoacetate without competing as a nucleophile in a side reaction with the imidoyl chloride.

-

Anhydrous THF: A polar aprotic solvent is used to solubilize the reactants while preventing unwanted side reactions that could be initiated by protic species like water.

-

Ethyl Isocyanoacetate: This reagent is a versatile building block that provides both the C4-carboxylate and the C5 atom of the final imidazole ring structure.[4]

Synthetic Workflow Diagram

The overall process from starting materials to purified product is outlined below.

Caption: High-level workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ethyl isocyanoacetate (1.0 equiv.)

-

N-phenylformimidoyl chloride (1.05 equiv.)

-

1,8-Diazabicycloundec-7-ene (DBU) (1.1 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl isocyanoacetate (1.0 equiv.) and anhydrous THF (approx. 0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add DBU (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature at 0°C.

-

After 15 minutes of stirring, add a solution of N-phenylformimidoyl chloride (1.05 equiv.) in anhydrous THF dropwise over 20 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the starting materials are consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound as a solid.

Part 3: Characterization and Structural Elucidation

A self-validating analytical workflow is essential for confirming the identity and purity of the synthesized compound. This involves the synergistic use of NMR, IR, and MS to probe different aspects of the molecular structure.

Integrated Characterization Strategy

Caption: Orthogonal analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Singlet (s) | 1H | H-5 (imidazole) |

| ~7.60 | Singlet (s) | 1H | H-2 (imidazole) |

| ~7.50-7.40 | Multiplet (m) | 3H | H-3', H-4', H-5' (phenyl) |

| ~7.30-7.25 | Multiplet (m) | 2H | H-2', H-6' (phenyl) |

| ~4.30 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~1.35 | Triplet (t) | 3H | -OCH₂CH₃ |

| ¹³C NMR Data (100 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Assignment | ||

| ~163.0 | C =O (ester) | ||

| ~140.0 | C -2 (imidazole) | ||

| ~137.0 | C -1' (phenyl) | ||

| ~135.0 | C -5 (imidazole) | ||

| ~129.5 | C -3', C-5' (phenyl) | ||

| ~128.0 | C -4' (phenyl) | ||

| ~121.0 | C -2', C-6' (phenyl) | ||

| ~118.0 | C -4 (imidazole) | ||

| ~60.5 | -OCH₂ CH₃ | ||

| ~14.5 | -OCH₂CH₃ |

Note: Predicted shifts are based on analogous structures reported in the literature.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is typically recorded as a thin film or KBr pellet.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Imidazole, Phenyl) |

| ~2980-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1725-1710 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1550 | C=N Stretch | Imidazole Ring |

| ~1250-1200 | C-O Stretch | Ester |

Reference ranges are standard for these functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound. Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

-

Expected [M+H]⁺: m/z = 217.09

-

Key Fragmentation: Loss of the ethoxy group (-•OCH₂CH₃) leading to a fragment at m/z = 171, or loss of the entire carboethoxy group (-•CO₂Et) leading to a fragment at m/z = 143.

Conclusion

This guide has detailed a reliable and efficient synthetic pathway for this compound, a compound of significant interest in medicinal chemistry. The presented protocol, grounded in established cycloaddition chemistry, is coupled with a comprehensive and self-validating characterization strategy. The orthogonal application of NMR, IR, and MS provides an unambiguous confirmation of the molecular structure and purity, establishing a benchmark for quality control. By providing both the practical "how" and the mechanistic "why," this document equips researchers with the necessary tools and understanding to synthesize and utilize this valuable intermediate for the advancement of drug discovery and development programs.

References

-

Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PLoS ONE, 5(11), e14171. [Link]

-

Li, J., Zhang, M., Yao, H., Li, Z., & Li, J. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

-

Supporting Information for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). [Source not further specified]. [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Xu, X., Zhang, H., Zhang, Y., Chen, Y., Wu, H., & Chen, L. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 23(12), 3195. [Link]

-

Muller, D. S., Vankay, A., Kumar, V., & Toth, M. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(23), 7459–7462. [Link]

-

Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]

-

Chobe, M. A., Kankate, R. S., Shinde, P. V., & Sangshetti, J. N. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6231. [Link]

-

Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemguide.co.uk [chemguide.co.uk]

Spectroscopic data (NMR, IR, MS) of Ethyl 1-phenylimidazole-4-carboxylate

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 1-phenylimidazole-4-carboxylate

Introduction

This compound (C₁₂H₁₂N₂O₂) is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a derivative of the 1-phenylimidazole scaffold, it serves as a crucial building block in the synthesis of novel therapeutic agents, including potent xanthine oxidoreductase inhibitors for the treatment of hyperuricemia and gout[1]. The precise structural elucidation and purity assessment of such molecules are paramount for ensuring reproducible results in research and guaranteeing safety and efficacy in drug development.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises three key regions: an N-substituted phenyl ring, a 1,4-disubstituted imidazole ring, and an ethyl carboxylate group. Each of these components imparts a unique signature to the overall spectroscopic profile.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum for this compound in a solvent like CDCl₃ would feature distinct signals for the ethyl group, the imidazole ring protons, and the phenyl ring protons.

Predicted ¹H NMR Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 7.9 - 8.1 | s | - | 1H |

| H-5 | 7.7 - 7.9 | s | - | 1H |

| H-2', H-6' (ortho) | 7.5 - 7.7 | m (dd) | ~7-8 (ortho), ~1-2 (meta) | 2H |

| H-3', H-4', H-5' (meta, para) | 7.3 - 7.5 | m | - | 3H |

| -O-CH₂-CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H |

| -O-CH₂-CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H |

Interpretation and Rationale

-

Imidazole Protons (H-2, H-5): The protons on the imidazole ring are expected to appear as sharp singlets in the downfield aromatic region (7.7-8.1 ppm).[2] Their deshielded nature is due to the aromaticity of the ring and the influence of the two nitrogen atoms. The H-2 proton is typically the most downfield in N-substituted imidazoles.[3]

-

Phenyl Protons (H-2' to H-6'): The five protons of the N-phenyl group will resonate in the 7.3-7.7 ppm range. Due to the electronic effect of the imidazole ring, the ortho protons (H-2', H-6') are expected to be slightly downfield compared to the meta and para protons, appearing as a multiplet or a doublet of doublets.[4] The remaining meta and para protons will likely overlap to form a complex multiplet.

-

Ethyl Ester Protons: This group gives rise to a classic ethyl pattern. The methylene protons (-O-CH₂ -) are adjacent to an electronegative oxygen atom, shifting their signal downfield to ~4.4 ppm. This signal will be a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃ ) will appear further upfield at ~1.4 ppm as a triplet, coupling with the two methylene protons.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. A proton-decoupled spectrum of this compound is predicted to show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent due to symmetry.

Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | 162 - 165 |

| C-2 | 138 - 141 |

| C-4 | 135 - 138 |

| C-1' (ipso) | 136 - 139 |

| C-5 | 128 - 131 |

| C-2', C-6' (ortho) | 129 - 131 |

| C-4' (para) | 127 - 129 |

| C-3', C-5' (meta) | 121 - 124 |

| -O-C H₂-CH₃ | 60 - 62 |

| -O-CH₂-C H₃ | 14 - 15 |

Interpretation and Rationale

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 163 ppm.[5]

-

Aromatic Carbons: The carbons of the imidazole and phenyl rings resonate between 121-141 ppm.[6] The quaternary carbons (C-4, C-5, C-1') are typically weaker in intensity. The specific shifts are influenced by nitrogen substitution and the ester group. Data from analogous compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provide a strong basis for these predictions.[4]

-

Ethyl Group Carbons: The methylene carbon (-O-C H₂) appears around 61 ppm due to its direct attachment to oxygen, while the terminal methyl carbon (-C H₃) is found in the upfield aliphatic region around 14 ppm.[7]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3150 - 3050 | Medium | C-H Stretch | Aromatic (Phenyl & Imidazole) |

| 2990 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |

| 1730 - 1715 | Strong | C=O Stretch | α,β-Unsaturated/Aromatic Ester |

| 1600 - 1450 | Medium-Strong | C=C & C=N Ring Stretch | Aromatic & Imidazole Rings |

| 1300 - 1250 | Strong | C-O Stretch (asym.) | Ester |

| 1150 - 1100 | Strong | C-O Stretch (sym.) | Ester |

| 770 - 730 & 700 - 680 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |

Interpretation and Rationale

The IR spectrum is dominated by three key features confirming the major functional groups:

-

Strong Carbonyl Absorption: A very strong and sharp peak between 1715-1730 cm⁻¹ is the most prominent feature and is characteristic of the C=O stretch of an ester conjugated with an aromatic system.[8]

-

Dual C-O Stretches: Two additional strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, correspond to the asymmetric and symmetric C-O stretching vibrations of the ester group.[9]

-

Aromatic Signatures: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[10] Finally, strong C-H out-of-plane bending bands below 800 cm⁻¹ are diagnostic of the substitution pattern on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. For this compound (Molecular Weight: 216.24 g/mol ), electron ionization (EI) would be a common technique.

Predicted Mass Spectrum Data (EI)

| m/z Value | Predicted Identity | Notes |

| 216 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight. Expected to be reasonably intense. |

| 171 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical (45 Da). Likely a very prominent peak. |

| 143 | [M - OC₂H₅ - CO]⁺ or [C₉H₇N₂]⁺ | Subsequent loss of carbon monoxide (28 Da) from the m/z 171 fragment. |

| 116 | [C₈H₆N]⁺ | Fragmentation of the phenylimidazole core. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a characteristic fragment for phenyl-containing compounds. |

Plausible Fragmentation Pathway

Upon electron impact, the molecule forms a molecular ion ([M]⁺•) at m/z 216 . The most favorable initial fragmentation is the alpha-cleavage at the ester group, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This generates a highly stable acylium ion at m/z 171 , which is often the base peak in the spectrum of aromatic esters.[11][12] This ion can then lose a neutral molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 143 . Further fragmentation of the phenylimidazole ring system can occur, and the presence of a peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is a strong indicator of the phenyl substituent.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of its ¹H and ¹³C nuclei.

-

Apparatus: 400 MHz (or higher) NMR Spectrometer.

-

Procedure:

-

Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum, using a sufficient number of scans and a suitable relaxation delay to observe all carbon signals, including quaternary carbons.

-

Process the spectra using appropriate software (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups via their characteristic vibrational frequencies.

-

Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern to support structural confirmation.

-

Apparatus: Mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

If using GC-MS, inject a small volume of the solution into the GC, which separates the compound before it enters the MS.

-

In the EI source, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where each technique provides a piece of the puzzle that is validated by the others.

Caption: Workflow for structural elucidation using integrated spectroscopic data.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. FTIR spectroscopy provides unambiguous confirmation of the key ester and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This integrated, multi-technique approach forms a self-validating system, providing the high level of confidence required for research and development professionals.

References

-

Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 81-86. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Zhang, M., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

-

SpectraBase. (n.d.). Ethyl 1-phenyl-3-(phenylethynyl)-1H-pyrazole-4-carboxylate. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

-

All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-phenyl-1H-imidazole-4-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

University of Puerto Rico. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In--Depth Technical Guide to Ethyl 1-phenylimidazole-4-carboxylate for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 1-phenylimidazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This guide is structured to deliver not just data, but actionable insights into the synthesis, characterization, and application of this compound, grounded in established chemical principles.

Section 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a disubstituted imidazole derivative featuring a phenyl group at the N1 position and an ethyl carboxylate group at the C4 position. This specific arrangement of functional groups makes it a valuable intermediate, particularly as a precursor for synthesizing pharmacologically active molecules. Its identity and core properties are summarized below.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 197079-08-6 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 216.24 g/mol | [2][3] |

| Canonical SMILES | CCOC(=O)C1=CN(C2=CC=CC=C2)C=N1 | [1] |

| InChI Key | HNLVMOBDGJNNJY-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD11041365 | [1] |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value / Observation | Rationale / Source |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, DMSO, and chloroform. | Based on the properties of its parent compound, 1-phenylimidazole[4], and general solubility of similar organic esters. |

| Storage Class | 11 - Combustible Solids | Based on safety information for related imidazole compounds. |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry. For this compound, a multi-step synthesis starting from readily available materials is a common approach. The causality for selecting a particular synthetic route often involves balancing yield, purity, scalability, and the cost of starting materials.

Recommended Synthetic Protocol: A Cyclocondensation Approach

This protocol is based on established methods for imidazole synthesis, adapted for the specific target molecule.[5] The core logic is to build the imidazole ring through a condensation and cyclization sequence.

Step 1: Synthesis of Ethyl 2-(formylamino)-3-oxobutanoate

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in formic acid (5.0 eq) at 0 °C, slowly add sodium nitrite (1.1 eq) in portions, ensuring the temperature remains below 5 °C.

-

Allow the mixture to stir at room temperature for 16 hours.

-

Quench the reaction by carefully pouring it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.

Rationale: This step creates a key precursor containing the necessary carbon backbone and functional groups for the subsequent cyclization. The use of sodium nitrite in formic acid is a standard method for generating the formylamino group.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the crude ethyl 2-(formylamino)-3-oxobutanoate (1.0 eq) and aniline (1.05 eq) in glacial acetic acid.

-

Add ammonium acetate (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 120 °C) for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the mixture into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Rationale: This is a classic cyclocondensation reaction. Aniline acts as the source for the N1-phenyl group, and ammonium acetate serves as an ammonia source to form the imidazole ring. Acetic acid provides the necessary acidic environment for the condensation to occur.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization for Structural Verification

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Predicted Spectroscopic Data

The following data are predicted based on the known structure and spectroscopic data from analogous compounds.[6][7][8][9]

| Technique | Expected Observations |

| ¹H NMR | δ 7.5-8.0 (m, 5H, Ar-H), δ 7.9 (s, 1H, Imidazole-H), δ 7.7 (s, 1H, Imidazole-H), δ 4.3 (q, 2H, -OCH₂CH₃), δ 1.3 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ 163 (C=O), δ 140-120 (Ar-C and Imidazole-C), δ 61 (-OCH₂CH₃), δ 14 (-OCH₂CH₃). |

| FT-IR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1715 (C=O ester stretch), ~1600, 1500 (C=N and C=C ring stretch). |

| Mass Spec (ESI) | [M+H]⁺ = 217.09 |

Standard Operating Procedure for Analysis

-

Sample Preparation for NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation for FT-IR: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or perform Attenuated Total Reflectance (ATR) on the solid powder.

-

Sample Preparation for MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for direct infusion into the mass spectrometer.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Section 4: Reactivity and Application in Drug Discovery

The true value of a chemical intermediate is defined by its potential for transformation into high-value molecules. This compound is an exemplary scaffold for creating novel therapeutics.

Core Reactivity

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield 1-phenylimidazole-4-carboxylic acid . This acid derivative is often the primary pharmacologically active compound or a key intermediate for further modification.

-

Imidazole Ring: The imidazole ring is relatively stable but can participate in certain electrophilic substitution reactions, although the ester group is deactivating. The N3 nitrogen possesses a lone pair and can act as a hydrogen bond acceptor or a site for coordination with metal ions.[10]

Key Application: Precursor to Xanthine Oxidoreductase (XOR) Inhibitors

The most prominent application of this scaffold is in the development of inhibitors for xanthine oxidoreductase (XOR).[11]

-

Mechanism of Action: XOR is a critical enzyme in the purine catabolism pathway, responsible for converting hypoxanthine to xanthine and then to uric acid.

-

Therapeutic Relevance: Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout and kidney damage. By inhibiting XOR, molecules derived from this scaffold can effectively lower uric acid levels in the blood.[11]

-

Drug Development: A study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of 1-phenylimidazole-4-carboxylic acid derivatives as potent XOR inhibitors.[11] Several compounds showed inhibitory effects at the nanomolar level, comparable to the approved drug febuxostat. Notably, these compounds also demonstrated the ability to improve kidney function in animal models of hyperuricemia.[11]

Role in Purine Metabolism Pathway

Caption: Mechanism of XOR inhibition by imidazole-based compounds.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related imidazole compounds can be used to establish prudent safety protocols.[12][13][14]

-

Hazard Identification: Assumed to be harmful if swallowed (Acute toxicity, oral, Category 4).[12][13] May cause skin irritation (Category 2) and serious eye irritation (Category 2A).[12][14]

-

Recommended Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[14] Avoid formation of dust and aerosols.

-

Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is chemically stable under standard ambient conditions.[13]

Section 6: Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and versatile platform for the development of next-generation therapeutics. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its role as a direct precursor to potent XOR inhibitors, make it a molecule of high interest for researchers in medicinal chemistry and drug discovery. The insights and protocols provided in this guide are intended to empower scientific professionals to effectively utilize this valuable chemical building block in their research endeavors.

References

- CymitQuimica. (2025, December 29). SAFETY DATA SHEET.

- Echemi. Ethyl 5-amino-2-phenyl-1H-imidazole-4-carboxylate Safety Data Sheets.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate AldrichCPR.

- National Institutes of Health. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.

- PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.

- CymitQuimica. This compound.

- PubChem. 1-Ethyl-4-phenylimidazole-2-carboxylic acid.

- Guidechem. What is the synthesis of Ethyl imidazole-4-carboxylate?.

- Iolitec. (2018, February 21). Safety Data Sheet.

- Fluorochem. This compound.

- ChemSynthesis. (2025, May 20). ethyl 2-phenyl-1H-imidazole-4-carboxylate.

- PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate.

- PubMed. (2020, January 15). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors.

- PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.

- Sigma-Aldrich. Ethyl imidazole-4-carboxylate.

- RSC Publishing. Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters.

- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- NINGBO INNO PHARMCHEM CO., LTD. The Importance of API Intermediates: A Deep Dive into Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.

- The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- ChemWhat. 1-Phenylimidazole CAS#: 7164-98-9.

- ResearchGate. (2025, August 8). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole | Request PDF.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 2-phenyl-1H-imidazole-5-carboxylate | C12H12N2O2 | CID 1512596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [guidechem.com]

- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Biological Screening of Novel Phenylimidazole Carboxylate Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of novel phenylimidazole carboxylate derivatives. Moving beyond a rigid template, this document is structured to offer a logical and scientifically robust workflow, from initial library screening to preliminary mechanism of action studies. The methodologies described herein are grounded in established protocols and best practices to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Phenylimidazole Carboxylates

The phenylimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The addition of a carboxylate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them an interesting class for novel drug discovery. This guide will delineate a strategic approach to unlock the therapeutic potential of a library of novel phenylimidazole carboxylate derivatives.

The Screening Cascade: A Multi-tiered Approach to Hit Identification

A tiered screening approach is essential for the efficient and cost-effective evaluation of a compound library. This strategy prioritizes compounds with the most promising biological activity for further, more resource-intensive studies.

Primary High-Throughput Screening (HTS)

The initial phase involves broad screening of the entire compound library at a single concentration against a panel of assays representing key therapeutic areas.[1][2][3] The selection of primary assays should be guided by the known biological activities of similar heterocyclic compounds.[4][5][6][7]

Table 1: Representative Primary Screening Panel

| Therapeutic Area | Assay Type | Primary Endpoint |

| Anticancer | Cell Viability (e.g., MTT assay) | Reduction in cell viability |

| Anti-inflammatory | Enzyme Inhibition (e.g., COX-2 assay) | Inhibition of enzyme activity |

| Antimicrobial | Bacterial Growth Inhibition (e.g., Broth Microdilution) | Inhibition of bacterial growth |

| Enzyme Inhibition | Specific Enzyme Assay (e.g., Xanthine Oxidase) | Inhibition of enzyme activity |

The primary HTS aims to identify "hits" – compounds that exhibit a statistically significant biological response. It is crucial to establish robust assay performance with appropriate positive and negative controls to ensure a high Z'-factor (>0.5), indicating a reliable screening window.[3]

Hit Confirmation and Dose-Response Analysis

All primary hits must be re-tested to confirm their activity and eliminate false positives.[8] Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50 values). This step is critical for ranking compounds and prioritizing them for further investigation.[8][9]

Secondary and Orthogonal Assays

To further validate the biological activity of confirmed hits and to begin to elucidate their mechanism of action, secondary and orthogonal assays are employed.[8] An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle, thereby reducing the likelihood of technology-specific artifacts.[8]

Example Orthogonal Assays:

-

Anticancer: A primary MTT (colorimetric) assay could be followed by a CellTiter-Glo (luminescent) assay to confirm effects on cell viability.

-

Anti-inflammatory: A biochemical COX-2 inhibition assay could be complemented with a cell-based assay measuring prostaglandin E2 (PGE2) production.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays in the screening cascade.

Anticancer Screening: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[10][12]

-

Compound Treatment: Treat the cells with serial dilutions of the phenylimidazole carboxylate derivatives and incubate for a specified period (e.g., 48-72 hours).[10] Include vehicle-only controls and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[11][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12][13]

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.[15]

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the test compounds (phenylimidazole carboxylate derivatives) and a positive control (e.g., indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.[16]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[14][17]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[18][19][20][21][22]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[20]

-

Compound Dilution: Prepare serial two-fold dilutions of the phenylimidazole carboxylate derivatives in a 96-well microtiter plate containing appropriate broth medium.[21]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[21]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[20]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Screening: In Vitro Xanthine Oxidase Inhibition Assay

This assay is used to identify compounds that can inhibit xanthine oxidase, a key enzyme in purine metabolism whose overactivity is implicated in gout.[23]

-

Assay Preparation: In a 96-well UV-transparent plate, add phosphate buffer (pH 7.5), xanthine oxidase enzyme solution, and the test compound at various concentrations.[23][24][25]

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[24][25]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, xanthine.[23][24]

-

Kinetic Reading: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.[23][24][26][27]

-

Data Analysis: Calculate the percentage of inhibition of xanthine oxidase activity for each compound concentration and determine the IC50 value.[23]

Preliminary Mechanism of Action (MoA) Studies

Once potent and selective hits have been identified, preliminary MoA studies are initiated to understand how these compounds exert their biological effects. This often involves investigating their impact on key signaling pathways.

Investigating Anticancer MoA: c-MET Signaling

Several imidazole derivatives have been shown to target receptor tyrosine kinases like c-MET.[28] Dysregulation of the c-MET signaling pathway is implicated in various cancers.[29][30][31][32][33] A potential MoA for an anticancer phenylimidazole carboxylate could be the inhibition of this pathway.

Caption: The c-MET signaling pathway, a potential target for anticancer phenylimidazole carboxylates.

Unraveling Anti-inflammatory MoA: COX-2 and NF-κB Pathways

The anti-inflammatory effects of many drugs are mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[34][35][36][37]

Caption: Key anti-inflammatory signaling pathways, COX-2 and NF-κB, potential targets for phenylimidazole carboxylates.[28][38][39][40][41][42]

Data Interpretation and Hit Prioritization

A multi-parameter optimization approach should be used to prioritize hits for further development. This involves considering not only the potency of the compounds but also their selectivity, cytotoxicity, and preliminary structure-activity relationships (SAR).[39]

Table 2: Hit Prioritization Matrix

| Compound ID | Anticancer IC50 (µM) | Anti-inflammatory IC50 (µM) | Antibacterial MIC (µg/mL) | Cytotoxicity (CC50 µM) | Selectivity Index (CC50/IC50) |

| PIDC-001 | 2.5 | >50 | >128 | 25 | 10 |

| PIDC-002 | >50 | 5.2 | >128 | >100 | >19 |

| PIDC-003 | 15 | 12 | 8 | 50 | 3.3 (Anticancer), 4.2 (Anti-inflammatory) |

Compounds with high potency, good selectivity, and low cytotoxicity are prioritized for lead optimization.

Conclusion

The biological screening of novel phenylimidazole carboxylate derivatives requires a systematic and rigorous approach. By employing a tiered screening cascade, utilizing robust and validated experimental protocols, and investigating the underlying mechanisms of action, researchers can effectively identify and advance promising new therapeutic candidates. This guide provides a foundational framework to navigate this complex but rewarding process.

References

- Liu, X., et al. (2012). The nuclear factor kappa B signaling pathway: integrating metabolism with inflammation. Trends in cell biology, 22(11), 557-566.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.

- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.

- Roche.

- Creative Diagnostics.

- ResearchGate. The cyclooxygenase pathway.

- Hendriani, R., et al. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. International Journal of Pharmacognosy and Phytochemical Research, 8(4), 659-663.

- ResearchGate. Schematic Diagram of NF-kB Activation.

- Abcam. MTT assay protocol.

- Horton, T. MTT Cell Assay Protocol.

- ATCC.

- Shintani, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology, 13(3).

- Weidmann, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50532.

- Clinical and Laboratory Standards Institute.

- PubChem. Signaling by MET.

- National Center for Advancing Translational Sciences. (2017).

- ResearchGate. Met signaling pathway and EGF receptor tyrosine kinase inhibitor....

- ResearchGate. The schematic signaling pathways involved in TNF-α-induced COX-2....

- Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2953.

- ResearchGate. Common c-MET signaling pathways The c-MET receptor tyrosine kinase is....

- World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Inotiv.

- Creative Biolabs. Carrageenan induced Paw Edema Model.

- ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol.

- Chen, C. H., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 10, 436.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method).

- Charles River Laboratories. Carrageenan-Induced Paw Edema Model.

- Al-Ghorbani, M., et al. (2022). A review: biological significances of heterocyclic compounds. Journal of Advanced Scientific Research, 13(4), 1-13.

- University of California, San Francisco. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).

- Pharma IQ. High-throughput Screening: Best Practice, Trends and Challenges.

- Ghaisas, M. M., et al. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 42(4), 223–227.

- Kumar, V., et al. (2013). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 2(4), 24-27.

- Kaur, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 615-630.

- Umamaheswari, M., et al. (2014). In Vitro Xanthine Oxidase Inhibition of Ethanolic Crude Leaf Extract from Leea aculeata (Mali-mali). LPU-Laguna Journal of Multidisciplinary Research, 2(4).

- National Center for Biotechnology Inform

- ResearchGate.

- Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of medicinal chemistry, 59(10), 4575–4587.

- Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.

- Gütgemann, I., et al. (2024). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Microbiology Spectrum, 12(2), e02361-23.

- Unchained Labs. (2025). High-Throughput Screening (HTS)

- Ionescu, M. A., et al. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(1), 209.

- Sigma-Aldrich. Assay Procedure for Xanthine Oxidase Microbial.

- Eder, J. P., et al. (2014). An overview of the c-MET signaling pathway. Clinical cancer research : an official journal of the American Association for Cancer Research, 20(22), 5677–5685.

- ResearchGate. Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).

- ResearchGate.

- Royal Society of Chemistry. (2016).

- Verma, D., et al. (2018). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in microbiology, 9, 164.

Sources

- 1. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 2. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]

- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. atcc.org [atcc.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phytopharmajournal.com [phytopharmajournal.com]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. woah.org [woah.org]

- 20. researchgate.net [researchgate.net]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. journals.asm.org [journals.asm.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. impactfactor.org [impactfactor.org]

- 25. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]

- 26. herbmedpharmacol.com [herbmedpharmacol.com]

- 27. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 38. purformhealth.com [purformhealth.com]

- 39. creative-diagnostics.com [creative-diagnostics.com]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Substituted Phenylimidazole Compounds

Introduction: The Phenylimidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. When substituted with a phenyl group, the resulting phenylimidazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The evaluation of the cytotoxic potential of these novel chemical entities is a critical and foundational step in the drug discovery and development pipeline.[2][3][4] In vitro cytotoxicity assays provide essential, quantifiable data on the concentration-dependent toxicity of a compound, which is fundamental for screening compound libraries, elucidating mechanisms of cell death, and prioritizing promising candidates for further preclinical development.[2][5] This guide provides a technical overview of the mechanisms, structure-activity relationships, and key experimental protocols for assessing the in vitro cytotoxicity of substituted phenylimidazole compounds.

Mechanisms of Phenylimidazole-Induced Cytotoxicity

Understanding how a compound induces cell death is as critical as knowing that it does. Phenylimidazole derivatives can exert their cytotoxic effects through various complex signaling pathways, often culminating in programmed cell death, or apoptosis.

Induction of Apoptosis

Apoptosis is a highly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer.[6][7] Many anticancer drugs, including novel phenylimidazole compounds, function by initiating apoptotic signaling cascades within cancer cells.[8] This process can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is often triggered by cellular stress, such as that induced by chemotherapeutic agents. The drug may cause an increase in reactive oxygen species (ROS) or interfere with critical signaling pathways like PI3K/Akt.[9] This stress converges on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[6] Pro-apoptotic proteins like Bax and Bak are activated, causing the release of cytochrome c from the mitochondria into the cytosol.[6][8] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9.[6] Active caspase-9 proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[6][10]

-

Extrinsic (Death Receptor) Pathway: Some compounds may increase the expression of death receptors, like DR5, on the cell surface.[11] When a death receptor is activated, it recruits adaptor proteins and procaspase-8 to form the death-inducing signaling complex (DISC).[11] Within the DISC, procaspase-8 is cleaved and activated. Active caspase-8 can then directly activate effector caspases or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by activating Bax and Bak at the mitochondria.[7][11]

The diagram below illustrates a generalized pathway for anticancer drug-induced apoptosis, a common mechanism for cytotoxic phenylimidazole compounds.

Structure-Activity Relationships (SAR)

The cytotoxic potency of phenylimidazole compounds is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings.[12][13] SAR studies are crucial for optimizing lead compounds to enhance anticancer activity and selectivity. While specific SAR is unique to each compound series, some general trends have been observed.

-

Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., methoxy) at different positions can dramatically alter the compound's electronic properties, lipophilicity, and ability to interact with biological targets. For instance, the presence of a carbonitrile group on a linked pyridine scaffold was shown to have a positive impact on cytotoxic activity.[14]

-

Substitution on the Imidazole Ring: Modifications at the N-1 position of the imidazole ring can be critical. In one study of 4-phenyl-imidazole derivatives, N-1 substitution abolished activity, confirming the importance of the N-1 nitrogen for binding to the heme iron of its target enzyme, IDO.[15] Conversely, N-3 substitution was tolerated.[15]

-

Lipophilicity: Increased lipophilicity can sometimes correlate with higher cytotoxicity, potentially by enhancing membrane permeability. One study identified a highly lipophilic and brominated compound as the most cytotoxic in its series.[13]

The following table summarizes hypothetical SAR data for a series of phenylimidazole derivatives, illustrating how minor chemical changes can significantly impact cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50).[2]

| Compound ID | Phenyl Ring Substituent (R1) | Imidazole Ring Substituent (R2) | IC50 (µM) on MCF-7 Cells |

| PBI-001 | 4-H (unsubstituted) | 1-H (unsubstituted) | 25.4 |

| PBI-002 | 4-Cl | 1-H (unsubstituted) | 8.2 |

| PBI-003 | 4-NO2 | 1-H (unsubstituted) | 3.1 |

| PBI-004 | 4-OCH3 | 1-H (unsubstituted) | 15.7 |

| PBI-005 | 4-Cl | 1-CH3 | > 50 (Inactive) |

Data is illustrative and represents typical trends observed in SAR studies.

Experimental Protocols for In Vitro Cytotoxicity Assessment

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile and mitigate the inherent shortcomings of any single measurement.[16] Three core assays are detailed below: MTT for metabolic activity, LDH release for membrane integrity, and Annexin V/PI staining for apoptosis detection.

Cell Viability Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[17][18][19] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5][17] The amount of formazan produced is directly proportional to the number of viable cells.[3][17]

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[2][17]

-

Compound Treatment: Prepare serial dilutions of the substituted phenylimidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate controls: vehicle control (e.g., DMSO, final concentration ≤ 0.5% v/v), untreated cells, and a positive control (e.g., Doxorubicin).[2]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[17]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.[19][20]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.[2]

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell lysis or plasma membrane damage.[21][22][23] The amount of LDH released is proportional to the number of dead or damaged cells.[24] The assay relies on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product, measurable by absorbance.[21][25]

Detailed Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the phenylimidazole compounds in a 96-well plate as described for the MTT assay (Steps 1-3). Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the treatment period, centrifuge the plate at ~400-600 x g for 5 minutes.[24][26]

-

Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

-

Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well with supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[25]

-

Absorbance Reading: Measure the absorbance of the formed formazan product at 490 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting and differentiating between different stages of cell death.[27] The assay is based on two key principles:

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[28] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is impermeable to cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity has been compromised, staining the nucleus red.[28]

By using both stains, one can distinguish four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.[27]

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[27]

-

Necrotic cells: Annexin V-negative and PI-positive.[27]

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the phenylimidazole compound for the desired duration.[2]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.[28]

-

Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes and resuspending the pellet.[26]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[26]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[26][28]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][27]

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[27]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[2]

Conclusion and Future Directions

The in vitro evaluation of cytotoxicity is an indispensable component of modern drug discovery. For promising scaffolds like substituted phenylimidazoles, a systematic and multi-faceted approach to this evaluation is paramount. By combining robust cell viability assays like MTT, membrane integrity assays like LDH, and mechanistic assays like Annexin V staining, researchers can build a comprehensive profile of a compound's biological activity. This data, when integrated with SAR studies, provides a powerful engine for the rational design of next-generation therapeutic agents with enhanced potency and selectivity against cancer cells. Future work will likely focus on integrating these methods into higher-throughput formats and using more complex in vitro models, such as 3D tumor spheroids and organoids, to better predict in vivo efficacy and toxicity.[4]

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Ceresa, C., et al. (2015). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLoS ONE, 10(9), e0137009. Available from: [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

-

Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available from: [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

-

Kumar, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968-4977. Available from: [Link]

-

Simard, J. R., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules, 26(11), 3379. Available from: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

-

Akhtar, M. J., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(1), 163-181. Available from: [Link]

-